molecular formula C8H10O4 B3028673 Ethylene glycol diacrylate CAS No. 26570-48-9

Ethylene glycol diacrylate

Cat. No.: B3028673
CAS No.: 26570-48-9
M. Wt: 170.16 g/mol
InChI Key: KUDUQBURMYMBIJ-UHFFFAOYSA-N
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Description

Ethylene glycol diacrylate (EGDA) is a small-molecule diacrylate ester composed of an ethylene glycol backbone (two ethylene oxide units) terminated by two acrylate groups. It is a highly reactive cross-linking agent used in polymerization reactions to form hydrogels, thermosetting plastics, and biomedical materials. The acrylate groups enable rapid free-radical polymerization, producing networks with high cross-linking density and mechanical rigidity. EGDA’s applications span tissue engineering scaffolds, coatings, and adhesives due to its biocompatibility, water solubility, and tunable reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene glycol diacrylate is typically synthesized through the esterification of ethylene glycol with acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:

HOCH2CH2OH+2CH2=CHCOOH(CH2=CHCO2CH2)2+2H2O\text{HOCH}_2\text{CH}_2\text{OH} + 2\text{CH}_2=\text{CHCOOH} \rightarrow (\text{CH}_2=\text{CHCO}_2\text{CH}_2)_2 + 2\text{H}_2\text{O} HOCH2​CH2​OH+2CH2​=CHCOOH→(CH2​=CHCO2​CH2​)2​+2H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The reaction conditions are carefully controlled to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethylene glycol diacrylate primarily undergoes polymerization reactions due to the presence of acrylate groups. These reactions can be initiated by heat, light, or chemical initiators.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).

    Cross-linking: Involves the formation of three-dimensional polymer networks, often used in the production of hydrogels.

Major Products:

Scientific Research Applications

Biomedical Applications

2.1. Tissue Engineering

EGDA is extensively used in tissue engineering to create hydrogels that mimic the extracellular matrix (ECM). These hydrogels support cell adhesion, proliferation, and differentiation.

  • Case Study : A study demonstrated that bioactive polyurethane–poly(ethylene glycol) diacrylate (PU-PEGDA) hydrogels enhanced cell viability and adhesion when modified with cell adhesion peptides. The hydrogels showed promising results for applications in regenerative medicine .

2.2. Drug Delivery Systems

EGDA-based hydrogels are employed in drug delivery systems due to their ability to encapsulate therapeutic agents and control their release profiles.

  • Case Study : Research highlighted the use of surface-modified injectable PEGDA-based hydrogels for lentiviral transduction in gene therapy. These systems exhibited enhanced transduction efficiency, making them suitable for clinical applications .

Material Science Applications

3.1. Photopolymerization

EGDA is utilized in photopolymerization processes to produce coatings, adhesives, and composites with enhanced mechanical properties.

  • Data Table: Properties of EGDA-Based Materials
Material TypeMechanical Strength (MPa)Swelling Ratio (%)Biodegradability
PU-PEGDA Hydrogel1.5300Yes
UV-Cured PEGDA Film505No
  • Case Study : A study on UV-cured PEGDA/carbon nanostructure thin films reported improved electrical properties and mechanical strength due to the incorporation of carbon nanoallotropes .

Nanotechnology Applications

4.1. Nanomedicine

In nanomedicine, EGDA is used to create nanoparticles that enhance drug solubility and bioavailability.

  • Case Study : Research on PEGylated nanocarriers revealed that EGDA-modified systems could reduce immunogenicity while improving therapeutic efficacy, highlighting their potential in targeted drug delivery .

Mechanism of Action

The mechanism of action of ethylene glycol diacrylate involves the formation of cross-linked polymer networks. The acrylate groups undergo free radical polymerization, leading to the formation of covalent bonds between polymer chains. This cross-linking enhances the mechanical strength, stability, and resistance to degradation of the resulting materials .

Comparison with Similar Compounds

EGDA belongs to a family of diacrylate and dimethacrylate cross-linkers. Key structural variations include the length of the glycol chain (ethylene, diethylene, tetraethylene, or polyethylene glycol) and the type of functional groups (acrylate vs. methacrylate). These differences significantly impact reactivity, mechanical properties, and applications. Below is a detailed comparison:

Ethylene Glycol Diacrylate (EGDA) vs. Ethylene Glycol Dimethacrylate (EGDMA)

Property EGDA (Acrylate) EGDMA (Methacrylate) References
Functional Groups Acrylate (–CH₂CH₂COO⁻) Methacrylate (–CH₂C(CH₃)COO⁻)
Reactivity Higher reactivity due to less steric hindrance Slower polymerization due to methyl group steric effects
Mechanical Properties Forms rigid, brittle networks Softer networks with lower glass transition temperature (Tg)
Applications High-strength hydrogels, adhesives Dental resins, flexible coatings

Key Insight : Methacrylate groups (EGDMA) reduce cross-linking efficiency but enhance flexibility, making EGDMA preferable for applications requiring ductility, such as dental composites .

EGDA vs. Dithis compound (DEGDA)

Property EGDA DEGDA References
Glycol Chain Length 2 ethylene oxide units 4 ethylene oxide units
Hydrophilicity Moderate Higher (longer hydrophilic chain)
Cross-Link Density Higher (shorter chain) Lower (longer chain)
Applications Dense hydrogels, rigid films Flexible hydrogels, drug delivery systems

Key Insight : Increasing glycol chain length (e.g., DEGDA) reduces cross-linking density, enhancing hydrogel elasticity and swelling capacity .

EGDA vs. Poly(ethylene glycol) Diacrylate (PEGDA)

Property EGDA PEGDA (n=13) References
Molecular Weight ~170 g/mol ~575 g/mol (n=13)
Mechanical Behavior Brittle, high modulus Soft, elastomeric
Biocompatibility Limited cell adhesion Improved biocompatibility
Applications Rigid scaffolds, coatings Tissue engineering, 3D printing

Key Insight : PEGDA’s longer polyethylene glycol (PEG) chains enable physical entanglement, producing hydrogels with superior toughness and biocompatibility compared to EGDA .

EGDA vs. Tetrathis compound (TEGDA)

Property EGDA TEGDA References
Glycol Chain Length 2 ethylene oxide units 8 ethylene oxide units
Swelling Ratio Low High
Thermal Stability Stable up to 150°C Slightly lower due to longer chain
Applications High-strength networks Absorbent hydrogels, sensors

Key Insight : TEGDA’s extended chain length improves water absorption, making it suitable for moisture-responsive applications .

Data Table: Comparative Properties of Glycol-Based Cross-Linkers

Compound Glycol Units Functional Group Tg (°C) Tensile Strength (MPa) Key Application
EGDA 2 Acrylate ~50 15–20 Rigid hydrogels
EGDMA 2 Methacrylate ~35 5–10 Dental resins
DEGDA 4 Acrylate ~30 2–5 Flexible networks
PEGDA (n=13) 13 Acrylate ~-20 0.5–1.5 Tissue scaffolds
TEGDA 8 Acrylate ~-10 1–3 Absorbent hydrogels

Data synthesized from .

Biological Activity

Ethylene glycol diacrylate (EGDA) is a versatile compound widely used in the synthesis of hydrogels for biomedical applications. Its biological activity is primarily linked to its role in tissue engineering, drug delivery systems, and wound healing. This article reviews current research findings, case studies, and relevant data tables to provide a comprehensive understanding of the biological activity associated with EGDA.

Overview of this compound

EGDA is a crosslinking agent that polymerizes to form hydrogels. These hydrogels possess unique properties such as biocompatibility, tunable mechanical strength, and the ability to retain bioactive molecules, making them suitable for various medical applications.

1. Cell Proliferation and Adhesion

Research has demonstrated that EGDA-based hydrogels enhance cell proliferation and adhesion. For instance, a study showed that human dermal fibroblasts cultured on EGDA hydrogels exhibited increased cell surface area and proliferation rates when exposed to growth factors like hTGFβ1 and hVEGF. Specifically, fibroblasts on these hydrogels showed up to a 1.9-fold increase in area coverage compared to controls .

Growth Factor Effect on Cell Proliferation Mechanism
hTGFβ1Increased collagen type I expressionModulates fibroblast morphology
hVEGFEnhances cell proliferationPromotes angiogenesis

2. Wound Healing Applications

EGDA-based hydrogels have been extensively studied for their efficacy in wound healing. A notable case involved the use of antibacterial EGDA/chitosan hydrogels, which not only enhanced mechanical adhesiveness but also promoted skin regeneration in rat models . These hydrogels demonstrated significant antibacterial properties while maintaining high biocompatibility.

3. Tissue Engineering

EGDA's role in tissue engineering is highlighted by its ability to support cell viability and adhesion when functionalized with specific peptides. In studies involving PEGDA blended hydrogels, researchers found that incorporating cell adhesion peptides led to improved cell attachment and viability, crucial for tissue regeneration .

Case Study 1: Antibacterial Hydrogels

A study evaluated the performance of EGDA/chitosan hydrogels in promoting wound healing in diabetic foot ulcers. The results indicated that these hydrogels significantly reduced bacterial load and accelerated healing rates compared to standard dressings .

Case Study 2: Smart Hydrogel Dressings

Another innovative application involved 3D-printed hydrogel dressings made from EGDA that integrated sensors for monitoring wound conditions. These dressings not only provided structural support but also facilitated real-time monitoring of pH and temperature changes at the wound site .

Research Findings

Recent studies have focused on enhancing the properties of EGDA-based hydrogels through various modifications:

  • Functionalization with Peptides : Incorporating growth factor binding peptides into PEGDA-based hydrogels significantly improved their bioactivity by enhancing cell adhesion and proliferation .
  • Mechanical Properties : Adjustments in crosslinking density affected the mechanical strength of the hydrogels, which is critical for their application in load-bearing tissues .
  • Biocompatibility Assessments : Comprehensive cytotoxicity tests revealed that EGDA-based materials exhibited low toxicity levels, supporting their safe use in clinical settings .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for ethylene glycol diacrylate (EGDA) and its derivatives?

EGDA is synthesized via esterification of ethylene glycol with acrylic acid, typically using acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–90°C) to minimize side reactions like oligomerization . For derivatives like di(ethylene glycol) diacrylate (DEGDA), the reaction involves ethylene glycol oligomers. Post-synthesis, purification via vacuum distillation or column chromatography is critical to remove unreacted monomers and byproducts (e.g., diethylene glycol) .

Q. How is EGDA characterized for purity and structural integrity in polymer research?

Key methods include:

  • Gas Chromatography (GC) with FID/MS detection : Quantifies residual monomers and byproducts (detection limits: 1–10 ppm) .
  • NMR Spectroscopy : Confirms acrylate group incorporation and backbone structure (e.g., ethylene glycol vs. PEG-based diacrylates) .
  • FTIR : Validates ester carbonyl peaks (~1720 cm⁻¹) and acrylate C=C bonds (~1630 cm⁻¹) .

Q. What role does EGDA play in hydrogel fabrication?

EGDA acts as a crosslinker in free-radical polymerization, forming poly(ethylene glycol)-based hydrogels. The acrylate groups enable UV/thermal initiation, with crosslink density controlled by EGDA concentration (typically 1–5 mol%) . For biocompatible gels, lower molecular weight EGDA (e.g., Mn 250–575) enhances network flexibility .

Advanced Research Questions

Q. How do competing reaction pathways affect EGDA-based polymerization outcomes?

EGDA’s reactivity can lead to:

  • Premature gelation : Due to high acrylate functionality, requiring strict stoichiometric control.
  • Hydrolysis : In aqueous systems, ester groups hydrolyze to acrylic acid, altering network mechanics. Mitigation involves pH buffering (pH 6–8) and low-temperature curing .
  • Byproduct formation : Diethylene glycol (DEG) traces from synthesis can plasticize networks, reducing tensile strength by ~15% .

Q. What computational models predict EGDA hydrogel mechanical behavior?

Statistical mechanics frameworks model EGDA hydrogels as "non-classical" networks with heterogeneous crosslinks. Parameters include:

  • Flory-Rehner theory : Predicts swelling ratios using polymer-solvent interaction parameters (χ ≈ 0.45 for PEGDA-water) .
  • Finite element analysis (FEA) : Simulates stress-strain response under compression, validated against rheometry data (storage modulus: 1–10 kPa) .

Q. How do EGDA molecular weight variations influence drug delivery systems?

Higher Mn EGDA (e.g., PEGDA Mn 8000) slows drug release (e.g., diclofenac sodium) due to reduced mesh size. For zero-order release kinetics:

  • Mn 575 PEGDA : 50% drug release in 6 hours.
  • Mn 8000 PEGDA : 50% release in 24 hours.
    Release profiles are tunable via copolymerization with acrylic acid (pKa ≈ 4.5) for pH-responsive systems .

Q. What advanced analytical methods resolve contradictions in EGDA degradation studies?

Conflicting data on hydrolytic stability arise from:

  • Method sensitivity : GC-MS detects low-molecular-weight degradation products (e.g., glycolic acid), while gravimetry underestimates mass loss .
  • Accelerated aging protocols : 70°C/75% RH conditions overpredict degradation vs. real-time studies. Use Arrhenius modeling with caution (Ea ≈ 65 kJ/mol) .

Q. How is EGDA integrated into electrospun scaffolds for tissue engineering?

EGDA-functionalized polymers (e.g., polycaprolactone-PEGDA blends) enhance fiber stability. Optimized parameters:

  • Voltage : 15–20 kV.
  • Flow rate : 1 mL/h.
  • EGDA concentration : 2–5 wt% improves Young’s modulus by 30–50% .

Q. Methodological Guidelines

9. Validating EGDA-based formulations for in vivo studies:

  • Toxicology screening : Measure ethylene glycol metabolites (glycolic acid, oxalate) in serum via GC-FID (detection limit: 0.1 µg/mL) .
  • Biocompatibility : ISO 10993 tests for cytotoxicity (≥70% cell viability) and hemolysis (<5%) .

10. Addressing batch-to-batch variability in EGDA synthesis:

  • QC protocols : Mandate NMR purity >98%, GC purity >99.5%, and Karl Fischer water content <0.1% .
  • Interlaboratory calibration : Use ASTM E1615 for reproducibility (RSD <5%) .

Properties

IUPAC Name

2-prop-2-enoyloxyethyl prop-2-enoate
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InChI

InChI=1S/C8H10O4/c1-3-7(9)11-5-6-12-8(10)4-2/h3-4H,1-2,5-6H2
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InChI Key

KUDUQBURMYMBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C=CC(=O)OCCOC(=O)C=C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O4
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Related CAS

28158-16-9, 57636-10-9, 26570-48-9
Record name Ethylene glycol diacrylate homopolymer
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DSSTOX Substance ID

DTXSID9044615
Record name Ethylene acrylate
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Molecular Weight

170.16 g/mol
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CAS No.

2274-11-5, 26570-48-9
Record name Ethylene acrylate
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Record name 2-Propenoic acid, 1,1'-(1,2-ethanediyl) ester
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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